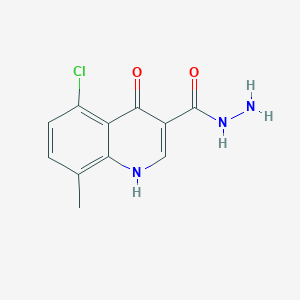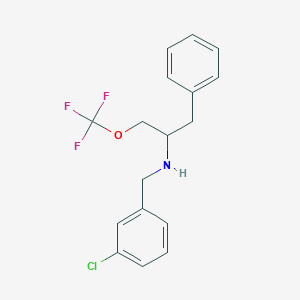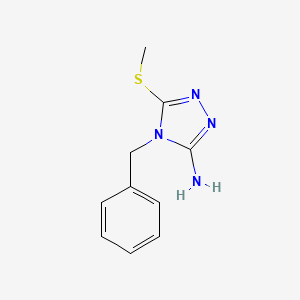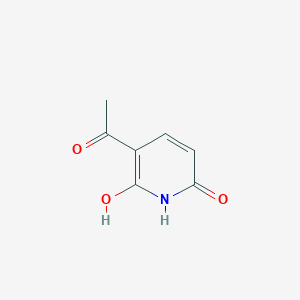
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester est un composé chimique connu pour sa structure et ses propriétés uniques. C'est un dérivé de la glycine, un acide aminé, et présente un groupe tétrahydro-1,1-dioxydo-3-thiényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester implique généralement la réaction de dérivés de la glycine avec des agents méthylant et des composés tétrahydro-1,1-dioxydo-3-thiényl. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine ou l'hydroxyde de sodium pour faciliter la réaction.
Méthodes de production industrielles
En milieu industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle sous des conditions de température et de pression contrôlées. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthyl ester.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfures.
Substitution : Divers dérivés de la glycine substitués.
Applications de la recherche scientifique
Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Etudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe tétrahydro-1,1-dioxydo-3-thiényl peut moduler la réactivité et l'affinité de liaison du composé, influençant ses effets biologiques et chimiques. Les voies impliquées peuvent inclure la catalyse enzymatique et la signalisation médiée par les récepteurs.
Applications De Recherche Scientifique
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The tetrahydro-1,1-dioxido-3-thienyl group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical effects. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
- Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, chlorhydrate
- Glycine, N-[(tétrahydro-1,1-dioxydo-3-thiényl)sulfonyl]-
Unicité
Glycine, N-méthyl-N-(tétrahydro-1,1-dioxydo-3-thiényl)-, méthyl ester est unique en raison de son groupe ester spécifique, qui peut influencer sa solubilité, sa réactivité et ses applications potentielles. Comparé à ses homologues chlorhydrate et sulfonyle, le variant méthyl ester peut présenter des comportements chimiques et des activités biologiques différents.
Propriétés
Numéro CAS |
51070-59-8 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate |
InChI |
InChI=1S/C8H15NO4S/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7/h7H,3-6H2,1-2H3 |
Clé InChI |
DGPNGBXMACIVGR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)OC)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)


![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
